
N-Acetyl-D,L-homotryptophan
Overview
Description
N-Acetyl-D,L-Homotryptophan (CAS: 205813-00-9; molecular formula: C₁₄H₁₆N₂O₃) is a chemically modified derivative of homotryptophan, a tryptophan analog with an additional methylene (-CH₂-) group in its side chain. The acetylation of the amino group enhances its stability and modulates its biochemical interactions, making it relevant in pharmaceutical and immunological research. This compound has been studied for its role in modulating T-cell receptor (TCR) signaling pathways, particularly through interactions with the FG loop of TCR-Cβ domains .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-D,L-homotryptophan can be synthesized through several methods. One common approach involves the acetylation of D,L-homotryptophan using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D,L-homotryptophan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid, D,L-homotryptophan.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: D,L-homotryptophan.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Neuroprotective Properties
Mechanism of Action
N-Acetyl-D,L-homotryptophan exhibits neuroprotective effects, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. Studies have shown that N-acetyl-L-tryptophan (a stereoisomer) can inhibit mitochondrial dysfunction and apoptosis, which are critical in the pathogenesis of ALS. It acts by inhibiting the release of cytochrome c from mitochondria and reducing oxidative stress, thereby protecting neuronal cells from death .
Case Studies
- Amyotrophic Lateral Sclerosis (ALS) : Research demonstrated that N-acetyl-L-tryptophan significantly reduces cell death in NSC-34 motor neuron-like cells and primary motor neurons. It was found to inhibit apoptotic pathways and restore proteasomal activity, indicating its potential as a therapeutic agent for ALS .
- Parkinson's Disease : Preliminary studies involving acetyl-DL-leucine (closely related to this compound) reported halting disease progression in patients with REM Sleep Behavior Disorder, a prodromal stage of Parkinson's disease. Significant improvements were noted in dopamine transporter imaging and metabolic patterns associated with Parkinson's disease after treatment .
Drug Delivery Systems
This compound is utilized in biomedical applications as a component in drug delivery systems. Its ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for targeted drug delivery to the central nervous system (CNS).
Applications
- Contrast Imaging : It is used as an additive in protein microbubbles for contrast imaging techniques, enhancing the visibility of tissues during diagnostic procedures .
- Targeted Drug Delivery : The compound facilitates the delivery of therapeutic agents across the BBB, improving their efficacy in treating CNS disorders .
Stabilizer in Biopharmaceuticals
This compound serves as a stabilizing agent in various protein formulations. Its role is crucial in preventing oxidative degradation of proteins, thereby maintaining their functional integrity.
Research Findings
- Protein Stability : Studies have indicated that N-acetyltryptophan can stabilize human serum albumin solutions, preventing oxidative damage during storage and use . This stabilization is essential for ensuring the efficacy of biopharmaceutical products.
Metabolomic Profiling
Recent metabolomic studies have highlighted the potential of this compound as a biomarker for certain conditions. For instance, lower levels of this compound were identified in breast cancer fluid samples compared to controls, suggesting its utility in cancer diagnostics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Acetyl-D,L-homotryptophan involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical processes. The acetyl group enhances its ability to cross cell membranes and interact with intracellular targets, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
N-Acetyl-D-Tryptophan (CAS: 2280-01-5; C₁₃H₁₄N₂O₃)
- Structural Difference : Lacks the additional methylene group present in homotryptophan.
- Functional Impact : Exhibits a binding affinity of -5.8 kcal/mol to the TCR-Cβ-FG loop, weaker than N-Acetyl-D,L-homotryptophan (-6.2 kcal/mol) .
D,L-Homotryptophan (unacetylated)
- Structural Difference: Missing the acetyl group on the amino terminus.
- Functional Impact : Shows stronger binding affinity (-6.2 kcal/mol) than its acetylated counterpart but lacks metabolic stability due to susceptibility to enzymatic degradation .
N-Acetyl-L-Tryptophan (CAS: 1218-34-4)
- Stereochemical Difference : L-configuration vs. D,L-racemic mixture.
- Application : Used as a pharmaceutical reference standard for quality control, highlighting its role in analytical workflows compared to the research-focused homotryptophan derivative .
Functional Analogues in Immunology
Oestradiol
- Binding Affinity : -6.0 kcal/mol to TCR-Cβ-FG loop, comparable to this compound.
- Mechanism : Modulates TCR signaling but via estrogen receptor cross-talk, unlike the direct FG loop interaction of acetylated tryptophan derivatives .
Nicotine
- Binding Affinity : -3.4 kcal/mol, significantly weaker than this compound.
- Biological Impact : Reduces IL-2 production by 20%, less potent than acetylated tryptophan derivatives .
Analytical and Pharmacopeial Comparisons
N-Acetyl-D,L-Methionine
- Chromatographic Behavior : Resolves with a retention time distinct from ethionine sulfoxide (resolution = 0.4), whereas this compound requires HPLC methods with specific columns (e.g., Nucleosil C18) for impurity profiling .
N-Acetyl-D Glucosamine (Chitosan derivative)
- Application: Used in wound healing gels for its cationic polymer properties, contrasting with this compound’s immunomodulatory roles .
Key Research Findings and Data Tables
Table 1: Binding Affinities and Immunomodulatory Effects
Table 2: Physicochemical Properties
Biological Activity
N-Acetyl-D,L-homotryptophan (CAS 205813-00-9) is a synthetic derivative of the amino acid tryptophan, notable for its potential biological activities. This compound has garnered attention in various fields, including immunology and neurobiology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on immune modulation, and neuroprotective properties, supported by relevant data and case studies.
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.29 g/mol
This compound exhibits several mechanisms that contribute to its biological activity:
- T Cell Receptor Modulation : Recent studies have indicated that this compound interacts with the T Cell Receptor (TCR) complex, specifically targeting the Cβ-FG loop. This interaction influences T-cell signaling pathways and cytokine production, suggesting a role in modulating immune responses .
- Neuroprotective Effects : Research has demonstrated that this compound may offer neuroprotective benefits similar to its isomer N-acetyl-L-tryptophan (L-NAT). While L-NAT has shown efficacy in protecting motor neurons from degeneration linked to conditions like amyotrophic lateral sclerosis (ALS), the specific neuroprotective effects of D,L-homotryptophan require further investigation .
Immune Modulation
This compound has been shown to affect cytokine production significantly. In an experimental setup involving T-cell assays, it was noted that:
- IL-2 Production : The presence of D,L-homotryptophan significantly reduced IL-2 levels compared to controls (p = 0.0001).
- TGF-β and IFN-γ Levels : The compound also influenced the production of TGF-β and IFN-γ, indicating its role in immune modulation .
Compound | IL-2 Production | TGF-β Production | IFN-γ Production |
---|---|---|---|
This compound | Decreased | Increased | Increased |
Control | Baseline | Baseline | Baseline |
Neuroprotective Properties
While this compound's specific neuroprotective effects are less documented compared to L-NAT, it is hypothesized that similar pathways may be involved:
- Mitochondrial Protection : Like L-NAT, D,L-homotryptophan may inhibit mitochondrial dysfunction and apoptosis pathways.
- Inflammation Reduction : The compound might also modulate inflammatory responses in neural tissues.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can researchers validate the purity of N-Acetyl-D,L-homotryptophan in synthetic batches?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for purity validation. Use a C18 column (e.g., Macherey-Nagel Nucleosil 100-5 C18) with a mobile phase optimized for resolving this compound from impurities like tryptophan derivatives. Retention times (~26.7 min for the compound vs. ~32.6 min for related impurities) and resolution thresholds (e.g., ≥0.4) should be validated using USP reference standards . System suitability tests, including peak symmetry and reproducibility, must be documented per pharmacopeial guidelines .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow NIH and institutional biosafety guidelines. Use fume hoods for powder handling to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. Document risk assessments for chemical reactivity, particularly in studies involving radical species (e.g., sulfate radicals), as structural features like carboxyl groups may influence degradation pathways . Ethical approvals are mandatory for studies involving human/animal tissues .
Q. How should researchers design a baseline characterization study for this compound?
- Methodological Answer : Include (1) structural analysis : NMR and mass spectrometry (e.g., NIST reference data for fragmentation patterns) ; (2) thermal stability : differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds; (3) solubility profiling : in buffers spanning physiological pH (e.g., phosphate buffer with EDTA to prevent metal-catalyzed oxidation) . Statistical validation of replicate measurements (e.g., ±2% RSD for HPLC) is essential .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound with radical species be resolved?
- Methodological Answer : Kinetic studies using pulse radiolysis or competition experiments (e.g., with ABTS•⁺) can quantify reaction rates with radicals like SO₄•⁻. Note that electron-withdrawing groups (e.g., –COOH in this compound) reduce H-transfer efficiency compared to electron-donating groups (e.g., –NH₂ in lysine derivatives). Compare second-order rate constants (e.g., ~10⁷ M⁻¹s⁻¹ for most amino acids vs. ~10⁶ M⁻¹s⁻¹ for this compound) and validate via Arrhenius plots under controlled pH/temperature .
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Critical Process Parameters (CPPs) : Reaction temperature (±0.5°C), acetylating agent stoichiometry (1.05:1 molar ratio), and purification via recrystallization (solvent:water/ethanol mixtures).
- In-process controls : Mid-IR spectroscopy to monitor acetylation completion (disappearance of –NH₂ peaks at ~3400 cm⁻¹) .
- Statistical tools : Multivariate analysis (e.g., PCA) to correlate CPPs with impurity profiles .
Q. How to assess the stability of this compound in biological matrices for pharmacokinetic studies?
- Methodological Answer : Conduct forced degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use LC-MS/MS to identify degradation products (e.g., deacetylated metabolites or oxidation byproducts). Stability criteria: ≤10% degradation over 24 hours. Include EDTA in buffers to chelate metal ions that accelerate oxidation . For in vivo studies, validate extraction recovery (>85%) and matrix effects (CV <15%) per FDA bioanalytical guidelines .
Q. What statistical approaches address contradictory results in dose-response studies involving this compound?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare linear vs. non-linear (e.g., Hill equation) models. For outliers, perform Grubbs' test (α=0.05) and justify exclusions. Replicate studies with orthogonal assays (e.g., ELISA for protein binding vs. SPR for kinetic analysis) to confirm mechanism .
Properties
IUPAC Name |
2-acetamido-4-(1H-indol-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19)7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGIHUGMJIKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370639 | |
Record name | N-Acetyl-D,L-homotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205813-00-9 | |
Record name | N-Acetyl-D,L-homotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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